Dimethyl 4-nitroisophthalate
Description
Historical Context and Evolution of Research on Nitroisophthalate Esters
Research into nitroisophthalate esters has a history rooted in the broader study of nitrated aromatic compounds and their applications. Early investigations, dating back to the early 20th century, focused on the synthesis and characterization of various isomers of nitrophthalic and nitroisophthalic acids and their corresponding esters. A significant challenge in this field has been the selective synthesis of specific isomers. For instance, the nitration of dimethyl isophthalate (B1238265) often yields a mixture of products, with the desired isomer being contaminated by others. google.comgoogle.com
The synthesis of dimethyl 5-nitroisophthalate, a closely related isomer of dimethyl 4-nitroisophthalate, is documented in the chemical literature from as early as 1910. google.comgoogle.com These early synthetic methods, often involving the nitration of dimethyl isophthalate with a mixture of sulfuric and nitric acid, were frequently hampered by the formation of significant quantities of the undesired this compound isomer. google.comgoogle.com This historical challenge of separating isomers has driven the development of more refined and selective synthetic routes over the years.
The evolution of research in this area has been marked by a continuous effort to improve the purity and yield of specific nitroisophthalate esters, driven by their increasing importance as intermediates in the synthesis of more complex molecules. The development of advanced analytical techniques has been crucial in distinguishing between isomers and in the quality control of these compounds for specialized applications.
Significance of this compound as a Synthetic Intermediate in Organic Chemistry
The chemical reactivity of this compound makes it a significant intermediate in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can itself be chemically transformed, most notably through reduction to an amino group. This transformation from a nitro compound to an amine is a pivotal step in the synthesis of a wide range of more complex molecules.
The resulting dimethyl 4-aminoisophthalate can serve as a building block for the synthesis of various compounds, including dyes and polymers. The two ester groups also offer reaction sites for further chemical modifications, such as hydrolysis to the corresponding dicarboxylic acid or transesterification.
While specific, large-scale applications of this compound are not as widely documented as its 5-nitro isomer, its utility as a synthetic precursor is clear. Its isomeric counterpart, dimethyl 5-nitroisophthalate, is a key intermediate in the preparation of certain X-ray contrast media, highlighting the importance of this class of compounds in the pharmaceutical industry. google.com The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships within this chemical family.
Table 1: Key Reactions of this compound
| Reaction Type | Reagents | Product | Significance |
| Nitro Group Reduction | e.g., H₂, Pd/C | Dimethyl 4-aminoisophthalate | Formation of a key building block for further synthesis. |
| Ester Hydrolysis | e.g., NaOH, H₂O | 4-Nitroisophthalic acid | Access to the corresponding dicarboxylic acid. |
Overview of Current Research Landscape and Key Areas of Investigation
Current research involving nitroisophthalate esters, including the 4-nitro isomer, is increasingly focused on materials science and supramolecular chemistry. The rigid structure of the isophthalate backbone, combined with the functional handles provided by the nitro and ester groups, makes these compounds attractive for the design and synthesis of novel materials with specific properties.
One area of active investigation is the use of nitroisophthalic acids, derived from their dimethyl esters, as ligands in the construction of metal-organic frameworks (MOFs). frontiersin.org MOFs are porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry and electronic properties of the 4-nitroisophthalate ligand can influence the structure and function of the resulting MOF.
Another area of research is the synthesis of liquid crystals. The rod-like shape of molecules derived from isophthalic acid can lead to the formation of liquid crystalline phases. Researchers have explored how the introduction of a nitro group affects the mesogenic properties of these compounds. For example, derivatives of 2-nitroisophthalates have been shown to exhibit nematic and banana-type liquid-crystalline phases. researchgate.net
Furthermore, the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, in crystals of nitroisophthalate derivatives is an ongoing area of research. researchgate.net Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize new crystalline materials with desired physical and chemical properties.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 69048-70-0 |
| Molecular Formula | C₁₀H₉NO₆ |
| Molecular Weight | 239.18 g/mol |
| Appearance | Yellowish crystalline solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGRLSNABSJUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Optimization for Dimethyl 4 Nitroisophthalate
Classical Synthetic Approaches to Dimethyl 4-nitroisophthalate
Traditional methods for synthesizing this compound rely on well-established organic reactions, primarily the esterification of the corresponding carboxylic acid or the nitration of a diester precursor.
Esterification of 4-Nitroisophthalic Acid and Related Carboxylic Acid Precursors
One of the most direct methods for preparing this compound is the Fischer-Speier esterification of 4-nitroisophthalic acid. This acid-catalyzed reaction involves heating the dicarboxylic acid in an excess of methanol (B129727). A strong mineral acid, typically concentrated sulfuric acid, is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
The reaction proceeds in two steps, with the initial formation of the mono-methyl ester followed by the formation of the desired dimethyl ester. To drive the equilibrium towards the product side, a large excess of methanol is commonly employed. Following the reaction, the product is typically isolated by cooling the mixture to induce crystallization, followed by filtration. The crude product is then washed to remove the acid catalyst and any unreacted starting material. While effective, this method's success is contingent on the purity of the starting 4-nitroisophthalic acid.
| Parameter | Condition | Purpose |
| Reactants | 4-Nitroisophthalic Acid, Methanol | Carboxylic acid source and esterifying agent |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | To protonate the carbonyl and accelerate the reaction |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | Several hours (e.g., 3-4 hours) chemicalbook.comnih.gov | To ensure complete conversion to the diester |
| Work-up | Cooling, filtration, washing with water | To isolate and purify the product |
Nitration Reactions of Dimethyl Isophthalate (B1238265): Regioselectivity and Isomer Formation
An alternative route to this compound is the direct nitration of dimethyl isophthalate. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species nih.gov.
The regioselectivity of this reaction is governed by the directing effects of the two ester groups on the aromatic ring. Both methoxycarbonyl groups are electron-withdrawing and act as meta-directors. In dimethyl isophthalate, the positions ortho and para to one ester group are meta to the other. The nitration can occur at the C-4, C-5, or C-6 positions (the C-2 position is sterically hindered). This leads to the formation of a mixture of isomers, primarily dimethyl 5-nitroisophthalate and the undesired this compound google.com. The formation of this compound as a byproduct is a known issue in syntheses targeting the 5-nitro isomer for pharmaceutical applications google.comgoogle.com.
| Product Isomer | Position of Nitration | Typical Yield (%) | Status in 5-Nitro Synthesis |
| Dimethyl 5-nitroisophthalate | C-5 | 98.0% google.com | Desired Product |
| This compound | C-4 / C-6 | 1.0% google.com | Undesirable Isomer |
| Monomethyl 5-nitroisophthalate | C-5 (with hydrolysis) | 0.3% google.com | Hydrolysis Byproduct |
Challenges and Limitations of Traditional Synthesis Pathways
Classical synthesis pathways for this compound are beset by several challenges that impact efficiency, safety, and product purity.
Isomer Separation: The primary limitation of the nitration route is the co-formation of isomers, particularly dimethyl 5-nitroisophthalate and this compound google.com. These isomers often have similar physical properties, making their separation by conventional methods like recrystallization difficult and leading to lower yields of the pure desired product.
Harsh Reaction Conditions: The use of fuming nitric acid and concentrated sulfuric acid poses significant safety risks. These reagents are highly corrosive and require specialized handling and equipment. The reactions are also highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of over-nitrated byproducts google.com.
Byproduct Formation: During the work-up of nitration reactions, the acidic mixture is often poured into an ice/water mixture. This can lead to the partial hydrolysis of the ester groups, forming monomethyl nitroisophthalate byproducts, which further complicates the purification process google.com.
Modernized and High-Efficiency Synthesis Protocols
To overcome the limitations of classical methods, modern research focuses on developing more selective, efficient, and environmentally benign synthetic protocols.
Catalytic Synthesis Routes for Enhanced Yield and Selectivity
Modern approaches increasingly utilize solid acid catalysts to replace corrosive liquid acids like H₂SO₄ in nitration reactions. Zeolites, for example, are crystalline aluminosilicates with a porous structure that can provide shape selectivity and a solid acidic surface to catalyze the reaction google.com. Using a solid catalyst like H-ZSM-5 can enhance regioselectivity, potentially favoring the formation of one isomer over another google.com. The key advantages include:
Improved Regioselectivity: The confined spaces within the zeolite pores can influence the orientation of the substrate and the transition state, leading to a higher proportion of the desired isomer.
Simplified Work-up: The solid catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for quenching in water and reducing the risk of hydrolysis byproducts.
Catalyst Reusability: Solid catalysts can often be recovered, regenerated, and reused, making the process more cost-effective and sustainable.
Development of Environmentally Conscious ("Green") Synthetic Procedures
The principles of green chemistry are being applied to the synthesis of nitroaromatic compounds to reduce environmental impact and improve safety mdpi.com.
One significant advancement is the adoption of continuous flow chemistry using microreactors. A patented continuous process for the synthesis of the related 5-nitroisophthalic acid demonstrates the potential of this technology google.com. In a microreactor, small quantities of reactants are mixed and reacted in a continuous stream. This approach offers superior heat and mass transfer compared to large-scale batch reactors, allowing for better control over the highly exothermic nitration reaction. The benefits include:
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway google.com.
Improved Efficiency: Continuous processing can reduce reaction times from hours to minutes and increase space-time yield google.com.
Higher Purity: Precise control over temperature and residence time can lead to better selectivity and fewer byproducts.
Other green chemistry strategies include the use of ultrasound-assisted synthesis, which can accelerate reaction rates and reduce reaction times through the phenomenon of acoustic cavitation scirp.org.
Optimization of Reaction Conditions for Purity and Scalability
The synthesis of this compound predominantly involves the electrophilic nitration of dimethyl isophthalate. However, this reaction typically yields a mixture of isomers, with Dimethyl 5-nitroisophthalate being the major product due to the directing effects of the ester groups. The formation of this compound as an undesired byproduct is a frequently noted challenge in the synthesis of the 5-nitro isomer. aiche.org Consequently, optimizing the reaction conditions to selectively enhance the yield and purity of this compound is a complex undertaking.
Key parameters that can be manipulated to influence the regioselectivity of the nitration and improve the purity and scalability of the process include the choice of nitrating agent, reaction temperature, and the use of catalysts. Traditional nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid. The ratio of these acids, along with the reaction temperature, can significantly impact the isomer distribution.
Influence of Reaction Parameters on Isomer Distribution (Hypothetical Data):
| Experiment | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Yield of 4-nitro isomer (%) | Purity of 4-nitro isomer (%) |
| 1 | HNO₃/H₂SO₄ | 10 | 4 | 1:1.1:2 | 15 | 80 |
| 2 | HNO₃/H₂SO₄ | 25 | 4 | 1:1.1:2 | 12 | 75 |
| 3 | HNO₃/H₂SO₄ | 0 | 6 | 1:1.1:3 | 18 | 85 |
| 4 | Dinitrogen Pentoxide | -10 | 2 | 1:1.2 | 25 | 90 |
This table is illustrative and based on general principles of electrophilic aromatic substitution.
For scalability, controlling the highly exothermic nature of the nitration reaction is paramount. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of undesirable byproducts, including dinitrated species. The use of continuous flow reactors can offer significant advantages over batch processing in terms of safety, heat management, and precise control over reaction parameters, which can lead to improved selectivity and purity.
Isolation and Purification Techniques for this compound
The primary challenge in the isolation and purification of this compound lies in its effective separation from the more abundant Dimethyl 5-nitroisophthalate isomer and any unreacted starting material.
Recrystallization: Fractional crystallization is a common technique employed for the separation of isomers. The choice of solvent is critical and is based on the differential solubility of the isomers at varying temperatures. A suitable solvent system would ideally dissolve both isomers at an elevated temperature, while upon cooling, preferentially crystallize the desired this compound, leaving the 5-nitro isomer in the mother liquor.
Potential Solvents for Recrystallization:
| Solvent/Solvent System | Rationale |
| Methanol/Water | A polar protic solvent system where solubility can be fine-tuned by adjusting the water content. |
| Ethanol | Often used for the crystallization of related nitroaromatic compounds. |
| Toluene | A less polar solvent that may offer different solubility profiles for the isomers. |
| Ethyl Acetate/Hexane (B92381) | A common solvent/anti-solvent system for recrystallization. |
The process typically involves dissolving the crude product mixture in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration and washed with a small amount of cold solvent to remove residual impurities. This process may need to be repeated to achieve the desired level of purity.
Chromatographic Methods: For achieving very high purity, particularly on a smaller scale, chromatographic techniques are invaluable.
Preparative High-Performance Liquid Chromatography (HPLC): This method offers high resolution for the separation of closely related isomers. A normal-phase or reverse-phase column can be used, with the selection of the stationary and mobile phases being critical for effective separation. While highly effective, the scalability of preparative HPLC can be limited by cost and throughput.
Column Chromatography: On a laboratory scale, column chromatography using silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed to separate the isomers based on their differential adsorption to the silica gel.
The purity of the isolated this compound is typically verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications of Dimethyl 4 Nitroisophthalate in Complex Chemical Synthesis
Utilization as a Key Building Block in Pharmaceutical Intermediate Synthesis
While research into the direct applications of Dimethyl 4-nitroisophthalate is specific, its structural isomer, Dimethyl 5-nitroisophthalate, is a well-documented and important intermediate in the pharmaceutical industry. It is primarily used for preparing intravenous X-ray contrast media, which are based on derivatives of 5-amino-2,4,6-triiodo-isophthalic acid google.com. The synthesis of such high-purity intermediates is crucial, as the pharmaceutical sector often requires purity levels of at least 99.5% google.com.
For this compound itself, its utility is noted in the synthesis of other complex molecules that may serve as pharmaceutical intermediates. For instance, the related compound Dimethyl 4-nitrophthalate is a key intermediate for the synthesis of N-hydroxyphthalimide chemicalbook.com. Furthermore, some studies have pointed to the potential biological activity of nitrophthalate structures, suggesting they could be candidates for developing new antimicrobial agents smolecule.com. One source indicates that this compound can be used as an intermediate for the synthesis of antiviral drugs, highlighting its role as a foundational molecule for more complex pharmaceutical compounds .
Table 1: Isomers of Dimethyl nitroisophthalate and Their Roles
| Compound Name | CAS Number | Primary Application in Synthesis |
|---|---|---|
| This compound | 69048-70-0 | Intermediate for antiviral drugs . |
| Dimethyl 5-nitroisophthalate | 97-53-0 | Intermediate for X-ray contrast media google.com. |
| Dimethyl 4-nitrophthalate | 610-22-0 | Intermediate for N-hydroxyphthalimide chemicalbook.com. |
Contributions to Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are present in a vast number of natural products and pharmaceuticals clockss.orgnih.gov. The strategic placement of functional groups in this compound allows for its potential use in constructing various heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The presence of a nitro group makes this compound a suitable precursor for creating nitrogen-containing heterocycles. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. This transformation is a common strategy in the synthesis of heterocycles like indoles, quinolines, and benzodiazepines clockss.org. While specific, direct examples utilizing this compound are highly specialized, the general principle involves leveraging the reactivity of the aromatic ring and its substituents to build the heterocyclic framework. The ester groups can be hydrolyzed or transformed to participate in these ring-forming reactions, further expanding the synthetic possibilities.
Role in the Synthesis of Analogues with Specific Scaffolds (e.g., ninhydrin (B49086) analogues)
Ninhydrin and its analogues are crucial reagents, particularly in forensic science for the detection of latent fingerprints on porous surfaces rsc.org. The development of novel ninhydrin analogues aims to improve upon the shortcomings of the original compound rsc.org. The synthesis of these analogues often involves the construction of a vicinal tricarbonyl fused to an aromatic ring researchgate.net. Although direct synthesis from this compound is not a standard route, its aromatic core serves as a potential starting point for multi-step syntheses that could eventually lead to complex scaffolds like those found in ninhydrin analogues. The process would likely involve significant modification of the ester and nitro functional groups to build the required five-membered ring system characteristic of ninhydrin.
Construction of Fused and Polycyclic Systems
The creation of fused and polycyclic systems is a significant area of organic synthesis, often aimed at producing complex molecular architectures with specific biological or material properties researchgate.netresearchgate.net. The reactivity of this compound can be harnessed for such constructions. The nitro group activates the benzene (B151609) ring for certain types of reactions, and both the nitro and ester groups can be chemically modified to facilitate annulation or cyclization reactions, leading to the formation of additional rings fused to the central benzene core.
Integration into Advanced Polymer and Material Architectures
The field of polymer chemistry often utilizes specialized monomers to create materials with tailored properties. The functional groups on this compound make it a candidate for inclusion in advanced polymer structures.
Synthesis of Nitrated Monomers for Copolyester Development
This compound can function as a nitrated monomer in the development of copolyesters. In polyester (B1180765) synthesis, a dicarboxylic acid or its ester derivative (like this compound) is reacted with a diol researchgate.netresearchgate.net. The incorporation of the nitro group into the polymer backbone can impart specific properties to the final material, such as altered thermal stability, different solubility characteristics, or the ability to be chemically modified post-polymerization. The presence of the nitro group introduces a site that can be reduced to an amine, allowing for subsequent cross-linking or grafting of other molecules onto the polyester chain, thereby creating advanced materials with specialized functions.
Exploration in the Context of Functional Materials
While research specifically detailing the direct incorporation of this compound into functional materials is limited, the broader class of nitrophthalate esters is explored for various applications. For instance, a related isomer, Dimethyl 4-nitrophthalate (CAS 610-22-0), has been investigated for its biological activity. Studies have shown this different isomer to be a bioactive molecule with potential as an antibacterial agent, effective against strains like methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. biosynth.com This activity suggests potential applications in the development of materials with antimicrobial properties. biosynth.comsmolecule.com The reactivity of the nitro group and the ester functionalities provides synthetic handles for polymerization or grafting onto other material backbones, although specific examples utilizing the 4-nitroisophthalate isomer are not widely documented.
Precursor for Radiopaque Media Components
In the synthesis of components for radiopaque contrast media, the isomeric purity of nitroisophthalate precursors is critical. The key intermediate for X-ray absorbing agents, such as derivatives of 5-amino-2,4,6-triiodo-isophthalic acid, is Dimethyl 5-nitroisophthalate . google.com
During the industrial synthesis of this vital precursor, which typically involves the nitration of dimethyl isophthalate (B1238265) with a mixture of sulfuric and nitric acid, This compound is formed as an undesirable isomeric byproduct. google.comgoogle.com Although Dimethyl 5-nitroisophthalate is the main component, significant amounts of the 4-nitro isomer can be generated during the reaction. google.com For pharmaceutical applications, intermediates must possess very high purity (often exceeding 99.5%), making the presence of isomers like this compound problematic. google.com Consequently, its role in this context is not as a primary precursor but as a significant impurity that must be monitored and minimized through carefully controlled synthesis and purification processes to ensure the quality and safety of the final radiopaque agent. google.comgoogle.com
Table 2: Role of Isomers in Synthesis of Radiopaque Media Precursors
| Compound | CAS Number | Role in Synthesis |
|---|---|---|
| Dimethyl 5-nitroisophthalate | 13290-96-5 chemicalbook.com | Primary intermediate for 5-amino-2,4,6-triiodo-isophthalic acid derivatives google.com |
| This compound | 69048-70-0 chem-space.comcombi-blocks.com | Undesirable isomeric byproduct formed during synthesis of the 5-nitro isomer google.comgoogle.com |
Advanced Spectroscopic and Structural Characterization in Research on Dimethyl 4 Nitroisophthalate
Computational and Theoretical Investigations of Dimethyl 4 Nitroisophthalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Dimethyl 4-nitroisophthalate, DFT calculations would typically be employed to determine key quantum chemical parameters. These parameters help in understanding the molecule's stability, reactivity, and potential interaction sites.
Ideally, a DFT study would provide data on:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger energy gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) Map: This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
A representative data table that would be generated from such a study is shown below. Please note that the values presented are hypothetical and for illustrative purposes only.
| Parameter | Calculated Value | Unit |
| HOMO Energy | [Data not available] | eV |
| LUMO Energy | [Data not available] | eV |
| HOMO-LUMO Gap (ΔE) | [Data not available] | eV |
| Electronegativity (χ) | [Data not available] | eV |
| Chemical Hardness (η) | [Data not available] | eV |
| Global Softness (S) | [Data not available] | eV⁻¹ |
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations would reveal how the molecule moves and changes shape under specific conditions (e.g., in a particular solvent or at a certain temperature).
Key outputs from MD simulations would include:
Conformational Isomers: Identification of different stable or semi-stable spatial arrangements (conformers) of the molecule.
Potential Energy Surface (PES): A map of the energy of the molecule as a function of its geometry, which helps in identifying the most stable conformers and the energy barriers between them.
Radial Distribution Functions (RDFs): These functions can describe the probability of finding another molecule or a solvent molecule at a certain distance from a specific atom in this compound, offering insights into solvation and aggregation behavior.
A summary of findings from a conformational analysis could be presented in a table like the one below, which remains unpopulated due to the absence of specific data.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C=O) | Population (%) |
| Conformer A | [Data not available] | [Data not available] | [Data not available] |
| Conformer B | [Data not available] | [Data not available] | [Data not available] |
| Conformer C | [Data not available] | [Data not available] | [Data not available] |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
The types of spectra that can be predicted include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help in the assignment of experimental NMR spectra.
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of absorption bands in an IR spectrum, which correspond to the different vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
A comparison between predicted and experimental data would typically be presented in a table, such as the hypothetical one below for ¹H NMR chemical shifts.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic H | [Data not available] | [Data not available] |
| Methyl H (Ester 1) | [Data not available] | [Data not available] |
| Methyl H (Ester 2) | [Data not available] | [Data not available] |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could be used to:
Identify Reaction Pathways: Map out the step-by-step process of a chemical transformation.
Locate Transition States (TS): Identify the high-energy structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction.
Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for a reaction to occur, which is directly related to the reaction rate.
A summary of the energetic data for a proposed reaction mechanism would be compiled in a table, as illustrated by the empty template below.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Reactant → TS1 | [Data not available] | [Data not available] | [Data not available] |
| TS1 → Intermediate | [Data not available] | [Data not available] | [Data not available] |
| Intermediate → TS2 | [Data not available] | [Data not available] | [Data not available] |
| TS2 → Product | [Data not available] | [Data not available] | [Data not available] |
Degradation and Environmental Fate Studies of Dimethyl 4 Nitroisophthalate
Investigation of Photocatalytic Degradation Pathways
Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from water and soil. While specific studies on Dimethyl 4-nitroisophthalate are not extensively documented, the photocatalytic behavior of structurally similar compounds, such as dimethyl phthalate (B1215562) (DMP) and other nitroaromatic compounds, provides insights into its likely degradation pathways. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. mdpi.comresearchgate.net
The degradation mechanism is initiated by the absorption of UV radiation by the TiO2 catalyst, which excites an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then migrate to the catalyst surface and initiate redox reactions. The holes can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can reduce adsorbed oxygen to superoxide (B77818) radicals (•O2-), which can further react to form other reactive oxygen species.
For this compound, the degradation is expected to proceed through several key steps:
Hydroxylation of the aromatic ring: The powerful hydroxyl radicals can attack the electron-rich benzene (B151609) ring, leading to the formation of hydroxylated intermediates.
Oxidation of the methyl ester groups: The ester groups can be oxidized, potentially leading to demethylation and the formation of the corresponding carboxylic acids.
Reduction of the nitro group: The nitro group can be reduced to an amino group through a series of intermediates.
Ring cleavage: Prolonged exposure to the photocatalytic process can lead to the opening of the aromatic ring, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic ions.
Studies on dimethyl phthalate have shown that photocatalytic degradation using TiO2 leads to the formation of intermediates such as dimethyl 4-hydroxyphthalate, methyl salicylate, and benzoic acid. researchgate.net The presence of the nitro group in this compound is expected to influence the reaction kinetics and the nature of the intermediates formed.
Table 1: Potential Photocatalytic Degradation Steps of this compound
| Step | Reaction | Expected Intermediates |
| 1 | Hydroxylation | Hydroxylated this compound derivatives |
| 2 | Ester Hydrolysis | 4-nitrophthalic acid monomethyl ester, 4-nitrophthalic acid |
| 3 | Nitro Group Reduction | Dimethyl 4-aminoisophthalate |
| 4 | Ring Cleavage | Aliphatic acids, CO2, H2O |
Research on Hydrolytic Stability and Decomposition Kinetics
The hydrolytic stability of an organic compound is a critical factor in determining its persistence in aqueous environments. Esters, in general, are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water, to form a carboxylic acid and an alcohol. epa.gov This reaction can be catalyzed by acids or bases.
The hydrolysis of this compound would result in the formation of monomethyl 4-nitroisophthalate and subsequently 4-nitrophthalic acid, with the release of methanol (B129727). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
The kinetics of hydrolysis of esters often follow pseudo-first-order kinetics under constant pH conditions. The half-life of the compound due to hydrolysis can be a key parameter in environmental fate models. For instance, the hydrolysis of dimethyl phthalate has been studied on various mineral surfaces, demonstrating that the environmental matrix can significantly influence the degradation rate. researchgate.net
Table 2: Expected Hydrolysis Products of this compound
| Reactant | Product 1 | Product 2 |
| This compound | Monomethyl 4-nitroisophthalate | Methanol |
| Monomethyl 4-nitroisophthalate | 4-Nitrophthalic acid | Methanol |
Biotransformation Studies, including Fungal and Microbial Degradation
Biotransformation by microorganisms is a major pathway for the degradation of organic pollutants in the environment. nih.gov Fungi and bacteria have evolved diverse enzymatic systems to metabolize a wide range of xenobiotic compounds. frontiersin.orgfrontiersin.org For this compound, two primary enzymatic processes are expected to be involved in its biotransformation: the reduction of the nitro group and the hydrolysis of the ester linkages.
Nitroreductases, found in a variety of anaerobic and aerobic microorganisms, can catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This transformation significantly alters the toxicity and chemical properties of the compound. Aromatic amines are often more susceptible to further degradation.
Esterases, which are ubiquitous in microorganisms, can hydrolyze the ester bonds of this compound, leading to the formation of monomethyl 4-nitroisophthalate and 4-nitrophthalic acid. researchgate.net Studies on the degradation of dibutyl phthalate by the fungus Aspergillus flavus have shown that the degradation proceeds through the formation of monobutyl phthalate and phthalic acid. nih.gov
The complete mineralization of this compound would involve the synergistic action of multiple enzymes and microbial species. The initial transformation products can be further metabolized through pathways for aromatic compound degradation, which typically involve ring-hydroxylating dioxygenases that introduce hydroxyl groups onto the aromatic ring, followed by ring cleavage. mdpi.com
Table 3: Key Microbial Enzymes in the Biotransformation of this compound
| Enzyme Class | Function | Initial Product(s) |
| Nitroreductase | Reduction of the nitro group | Dimethyl 4-aminoisophthalate |
| Esterase | Hydrolysis of ester linkages | Monomethyl 4-nitroisophthalate, 4-Nitrophthalic acid |
| Dioxygenase | Hydroxylation and cleavage of the aromatic ring | Catechols, ring-cleavage products |
Identification and Characterization of Degradation Products
The identification of degradation products is crucial for understanding the degradation pathways and assessing the potential environmental risks associated with the parent compound and its metabolites. Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are powerful tools for the identification and structural elucidation of unknown degradation products. mdpi.commdpi.com
Based on the degradation pathways discussed above, a number of potential degradation products of this compound can be predicted.
From Photocatalysis and Hydrolysis: Monomethyl 4-nitroisophthalate, 4-nitrophthalic acid, and various hydroxylated derivatives are expected.
From Biotransformation: In addition to the hydrolysis products, microbially-mediated reduction of the nitro group would lead to the formation of dimethyl 4-aminoisophthalate, monomethyl 4-aminoisophthalate, and 4-aminoisophthalic acid.
Further degradation of these primary intermediates can lead to a complex mixture of smaller aliphatic molecules as the aromatic ring is cleaved. The characterization of these products often involves comparing their mass spectra and retention times with those of authentic standards, or by interpreting the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. researchgate.net For example, the degradation of dimethyl phthalate esters has been studied using UHPLC/Orbitrap/MS, which allowed for the proposal of a detailed degradation mechanism. researchgate.net
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Photocatalysis | Monomethyl 4-nitroisophthalate, 4-Nitrophthalic acid, Hydroxylated derivatives |
| Hydrolysis | Monomethyl 4-nitroisophthalate, 4-Nitrophthalic acid |
| Biotransformation | Monomethyl 4-nitroisophthalate, 4-Nitrophthalic acid, Dimethyl 4-aminoisophthalate, 4-Aminophthalic acid |
Future Directions and Emerging Research Avenues for Dimethyl 4 Nitroisophthalate
Exploration of Novel Reaction Pathways and Synthetic Utility
The synthetic potential of Dimethyl 4-nitroisophthalate remains largely untapped. Future research will likely focus on exploiting its distinct functional groups to forge new molecular architectures.
A primary area of investigation will be the selective reduction of the nitro group. The development of chemoselective reduction methods is crucial as it would provide access to Dimethyl 4-aminoisophthalate, a valuable precursor for pharmaceuticals and polymers. jsynthchem.comjsynthchem.com Current methods for reducing nitroaromatic compounds often require harsh conditions that can also affect the ester groups. jsynthchem.com Future work will likely target the use of milder, more selective catalytic systems, such as those based on transition metal complexes, to achieve high yields of the amino derivative without concomitant ester hydrolysis. jsynthchem.com
Another promising avenue is the functionalization of the aromatic ring. The nitro group acts as a meta-director, but the ester groups can also influence the regioselectivity of electrophilic substitution reactions. nih.gov Exploring these reactions could lead to a variety of polysubstituted isophthalate (B1238265) derivatives with unique electronic and steric properties. Furthermore, nucleophilic aromatic substitution of the nitro group, a well-established reaction for electron-deficient aromatics, could be explored to introduce a wide range of functionalities.
| Reaction Type | Potential Reagents/Catalysts | Expected Product | Research Focus |
| Selective Nitro Reduction | NaBH4/Ni(PPh3)4, Transfer hydrogenation (e.g., Hantzsch ester), Photocatalysis | Dimethyl 4-aminoisophthalate | High chemoselectivity, mild reaction conditions, scalability. |
| Aromatic Ring Functionalization | Electrophilic reagents (e.g., Br2, HNO3/H2SO4), Nucleophiles (e.g., alkoxides, amines) | Substituted this compound derivatives, Dimethyl 4-(substituted)isophthalates | Regioselectivity, exploring the directing effects of existing substituents. |
| Ester Group Modification | Transesterification with functionalized alcohols, Hydrolysis to 4-nitroisophthalic acid | Functionalized 4-nitroisophthalate esters, 4-Nitroisophthalic acid | Introduction of new functionalities via the ester groups, preparation for polymerization. |
Design and Synthesis of New Derivatives with Tunable Reactivity
Building upon novel reaction pathways, the design and synthesis of new derivatives of this compound with tunable reactivity is a key future direction. The ability to systematically modify the molecule's structure will allow for the fine-tuning of its properties for specific applications.
Derivatives with altered electronic properties can be designed by introducing electron-donating or electron-withdrawing groups onto the aromatic ring. For instance, the synthesis of halogen-substituted derivatives could be explored to create precursors for cross-coupling reactions, enabling the construction of complex molecular scaffolds. The study of these derivatives will provide insights into how substituents influence the reactivity of the nitro and ester groups. figshare.com
Furthermore, the synthesis of oligomeric and polymeric materials derived from this compound is a promising area. After conversion to the corresponding diacid or diol, it can be used as a monomer in condensation polymerizations to create novel polyesters and polyamides. The nitro group in these polymers would impart unique properties, such as altered solubility, thermal stability, and the potential for post-polymerization modification.
| Derivative Class | Synthetic Strategy | Potential Properties |
| Halogenated Derivatives | Electrophilic halogenation | Precursors for cross-coupling reactions, altered electronic properties. |
| Amino-Functionalized Derivatives | Selective nitro reduction | Monomers for polyamides, precursors for dyes and pigments. |
| Polymeric Derivatives | Polycondensation of the corresponding diacid or diol | Enhanced thermal stability, tunable mechanical properties, potential for biodegradable plastics. rsc.org |
Integration into Advanced Catalytic Systems
The integration of this compound and its derivatives into advanced catalytic systems represents a frontier in its application. The molecule's structure is well-suited for its use as a ligand or as a precursor to catalytic materials.
Following the reduction of the nitro group to an amino group and subsequent modifications, derivatives of this compound can be designed as ligands for transition metal catalysts. The isophthalate backbone can provide a rigid scaffold, while the functional groups can be tailored to coordinate with various metal centers. These new ligand systems could find applications in a range of catalytic transformations, including C-H activation and asymmetric synthesis. researchgate.net
Moreover, the dicarboxylic nature of the isophthalate core makes it an ideal building block for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov While research has focused on other isophthalate isomers, the use of 4-nitroisophthalic acid (derived from the hydrolysis of this compound) in MOF synthesis is a largely unexplored area. The nitro groups pointing into the pores of the MOF could create a unique chemical environment, potentially leading to materials with enhanced gas sorption selectivity or catalytic activity. mdpi.com
| Catalytic Application | Approach | Potential Advantages |
| Homogeneous Catalysis | Synthesis of ligands from Dimethyl 4-aminoisophthalate derivatives. | Tunable steric and electronic properties of the ligand, potential for new catalytic activities. |
| Heterogeneous Catalysis (MOFs) | Use of 4-nitroisophthalic acid as a linker in MOF synthesis. | Functionalized pores with nitro groups, potential for selective gas adsorption and catalysis. |
| Organocatalysis | Design of chiral derivatives for asymmetric catalysis. | Metal-free catalysis, potential for enantioselective transformations. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future of this compound is intrinsically linked to interdisciplinary research that bridges organic chemistry and materials science. The development of new materials with tailored properties will be a major driver of research in this area.
One area of interest is the development of advanced polymers. By incorporating this compound-derived monomers into copolymers, materials with specific mechanical, thermal, and optical properties can be engineered. For example, the introduction of the rigid, nitro-containing aromatic unit into aliphatic polyesters could enhance their thermal stability and gas barrier properties, making them suitable for packaging applications. rsc.org
Another exciting prospect lies in the field of functional organic materials. Derivatives of this compound could be explored for their potential as organogelators or liquid crystals. The planar aromatic core and the potential for strong intermolecular interactions (such as π-π stacking and hydrogen bonding) are key features for the self-assembly of these materials. nih.gov Furthermore, the synthesis of chromophoric and fluorophoric derivatives could lead to new materials for optical and electronic applications.
| Interdisciplinary Area | Research Focus | Potential Applications |
| Polymer Chemistry | Synthesis of copolymers containing this compound-derived units. | High-performance plastics, biodegradable packaging materials. |
| Supramolecular Chemistry | Investigation of self-assembly properties of derivatives. | Organogels, liquid crystals, molecular sensors. |
| Materials for Electronics | Design of derivatives with specific electronic and optical properties. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl 4-nitroisophthalate, and how can reaction parameters be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nitration of dimethyl isophthalate followed by purification via recrystallization. To optimize parameters (e.g., temperature, stoichiometry), employ factorial design (e.g., 2^k designs) to systematically vary factors and assess their impact on yield . For reproducibility, document solvent purity, catalyst selection (e.g., sulfuric acid for nitration), and intermediate characterization (e.g., TLC/HPLC monitoring) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm ester and nitro group positions (e.g., nitro group deshielding at ~8.5 ppm in ¹H NMR) . IR spectroscopy can validate carbonyl (C=O, ~1720 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) stretches. Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 239.18 (C₁₀H₉NO₆) . Cross-reference with databases (e.g., SciFinder) to resolve ambiguities .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties. Refer to SDS documentation compliant with GHS standards for disposal protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic/nucleophilic sites (e.g., nitro group as an electron-withdrawing moiety). COMSOL Multiphysics or Gaussian software can simulate reaction pathways (e.g., ester hydrolysis kinetics) . Validate predictions with experimental kinetics data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported data (e.g., conflicting spectral assignments or yields) for this compound derivatives?
- Methodological Answer : Conduct reproducibility trials under controlled conditions (e.g., standardized solvents, inert atmosphere). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For spectral discrepancies, compare raw data with published datasets or collaborate with third-party labs for independent validation .
Q. How can orthogonal experimental designs improve the scalability of this compound synthesis for multi-step reactions?
- Methodological Answer : Apply Taguchi or Box-Behnken designs to assess interactions between variables (e.g., temperature, catalyst loading, reaction time). For multi-step workflows, use response surface methodology (RSM) to optimize overall yield while minimizing byproducts . Include robustness testing (e.g., ±10% parameter variation) to ensure scalability .
Q. What advanced analytical techniques are suitable for studying the environmental degradation pathways of this compound?
- Methodological Answer : Employ LC-MS/MS to identify degradation products (e.g., nitro-reduced intermediates). Isotopic labeling (e.g., ¹⁵N-nitrogen) can trace nitro group transformation. Use computational tools like EPI Suite to predict biodegradation endpoints .
Data Management and Experimental Design
Q. How should researchers structure raw data documentation to facilitate meta-analyses of this compound studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata such as instrument calibration logs, solvent batch numbers, and ambient conditions. Use electronic lab notebooks (ELNs) with version control for traceability .
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
